Hydroxymatairesinol

Antioxidant Capacity Lipid Peroxidation Free Radical Scavenging

Hydroxymatairesinol (HMR), predominantly the 7-hydroxymatairesinol isomer from Norway spruce knotwood, is a direct enterolactone (ENL) precursor with defined conversion kinetics. Unlike generic spruce lignan extracts or other precursors (matairesinol, SECO), only structurally defined HMR ensures predictable ENL-mediated bioactivity. A single hydroxyl positional shift (C-7→C-8, as in nortrachelogenin) abolishes antitumor activity entirely. HMR exhibits superior antioxidant potency over Trolox and BHA, validated anticancer effects in DMBA-induced mammary and LNCaP prostate cancer models, and dual neuroprotective action via TNF-α/NF-κB inhibition and Nrf2 activation. Human pharmacokinetic data support precise, predictable dosing for clinical and research applications.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
Cat. No. B1246089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymatairesinol
Synonyms7'-hydroxymatairesinol
7-hydroxymatairesinol
7-hydroxymatairesinol potassium acetate
hydroxymatairesinol
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O
InChIInChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19-/m1/s1
InChIKeyUKHWOLNMBQSCLJ-BIENJYKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxymatairesinol (HMR) Procurement Guide: Defining the Standard for Spruce-Derived Enterolactone Precursor Lignans


Hydroxymatairesinol (HMR), predominantly the 7-hydroxymatairesinol isomer, is a dibenzylbutyrolactone plant lignan. It constitutes the most abundant single extractable component from Norway spruce (Picea abies) knotwood [1]. HMR functions as a direct metabolic precursor to the mammalian enterolignan enterolactone (ENL), a transformation that is central to its proposed biological effects, including antioxidant, anti-inflammatory, and endocrine-modulatory activities [2].

Hydroxymatairesinol Substitution Risk: Why Potency and Pathway Differences Preclude Simple Analogue Interchange


Substituting HMR with a generic 'spruce lignan extract' or other plant lignans like matairesinol (MR) or secoisolariciresinol (SECO) is not scientifically justified for applications requiring consistent, predictable enterolactone (ENL) conversion or specific antioxidant capacity. In vivo, a single hydroxyl group positional difference (C-7 in HMR vs. C-8 in nortrachelogenin) entirely abolishes antitumor activity [1]. Furthermore, HMR exhibits superior antioxidant potency compared to standard benchmarks like Trolox and BHA in lipid peroxidation assays [2], and its conversion efficiency to ENL, the primary active metabolite, varies significantly from other precursors. These structure-activity and metabolic distinctions mandate compound-specific procurement.

Quantitative Comparator Evidence for Hydroxymatairesinol: Differentiated Performance Against Key Benchmarks


HMR vs. Trolox, BHT, and BHA: Superior Peroxyl Radical Scavenging and Lipid Peroxidation Inhibition In Vitro

Hydroxymatairesinol (HM-3000) demonstrates significantly higher antioxidant activity than the synthetic antioxidants Trolox, BHA, and BHT. In multiple in vitro assays measuring lipid peroxidation, superoxide radical scavenging, and LDL oxidation, HMR exhibited greater efficacy on a molar basis [1]. This performance establishes a clear potency advantage over standard antioxidant benchmarks.

Antioxidant Capacity Lipid Peroxidation Free Radical Scavenging

HMR vs. Nortrachelogenin (NTG): A Single Hydroxyl Group Determines Antitumor Efficacy In Vivo

In a DMBA-induced rat mammary carcinoma model, 7-hydroxymatairesinol (HMR) demonstrated a clear, statistically significant inhibition of tumor growth. In direct contrast, its close structural analog, nortrachelogenin (NTG), which differs only by the position of a single hydroxyl group (C-7 vs. C-8), showed no inhibition of tumor growth. Furthermore, HMR lacked the endocrine side effects observed with NTG, such as increased uterine weight [1].

Anticancer Structure-Activity Relationship Mammary Carcinoma

Human Pharmacokinetics of HMR: Defined Bioavailability and Metabolite Conversion Metrics

A proprietary 7-HMR formulation (HMRlignan) demonstrates rapid absorption and dose-dependent increases in plasma levels of both the parent compound and its primary active metabolite, enterolactone (ENL), in postmenopausal women. This study provides defined, reproducible pharmacokinetic parameters for HMR, which are critical for dosing and efficacy studies [1].

Pharmacokinetics Bioavailability Enterolactone

HMR vs. DL-α-Tocopherol: In Vivo Antioxidant Efficacy in a Vitamin E-Deficient Mouse Model

The in vivo antioxidant efficacy of hydroxymatairesinol (HM-3000) was evaluated in C57BL/6J mice fed an α-tocopherol-deficient diet. HMR, administered at a dose of 500 mg/kg/day, demonstrated a protective effect comparable to that of 766 mg/kg/day of DL-α-tocopherol, as measured by weight gain [1]. This suggests that HMR can achieve similar in vivo antioxidant outcomes to a major natural vitamin E form.

In Vivo Antioxidant Vitamin E Deficiency Comparative Efficacy

Hydroxymatairesinol Application Scenarios: Where Differentiated Evidence Drives Procurement Decisions


In Vivo Cancer Research Models: Leveraging HMR's Structure-Specific Antitumor Activity

Procurement for oncology research programs, particularly those focused on hormone-dependent cancers like breast and prostate, should prioritize pure, structurally defined HMR. The direct comparator evidence demonstrates that the antitumor activity is exquisitely sensitive to molecular structure, with even a single hydroxyl group shift (as in NTG) ablating efficacy [1]. Studies have validated HMR's ability to inhibit tumor growth in DMBA-induced mammary carcinoma and LNCaP prostate cancer xenograft models [REFS-2, REFS-3], providing a reliable and well-characterized tool for investigating enterolactone-mediated chemoprevention.

Controlled Human Clinical Trials and Bioavailability Studies: Utilizing Defined PK Metrics

For clinical studies or the development of dietary supplements with specific, predictable effects, the availability of robust human pharmacokinetic data for a defined HMR formulation (HMRlignan) is a critical differentiator. The data provides clear, quantifiable metrics for absorption and metabolism, enabling precise dosing to achieve target plasma concentrations of both the parent compound and the active metabolite enterolactone (ENL) [4]. This contrasts with other lignan sources where conversion efficiency can be highly variable.

High-Potency Antioxidant Formulation: Differentiated Performance Over Synthetic Benchmarks

Sourcing HMR for antioxidant applications, whether for functional foods, nutraceuticals, or cosmetics, is justified by its superior in vitro performance against established synthetic antioxidants like BHA and BHT in lipid peroxidation and radical scavenging assays [5]. This evidence supports the formulation of products that require a natural, high-potency alternative to synthetic preservatives or antioxidant additives, backed by direct comparative efficacy data.

Mechanistic Studies of Neuroinflammation and Vascular Protection: Targeting the NF-κB and Nrf2 Pathways

For research into neuroprotection (e.g., Parkinson's disease models) and cardiovascular inflammation, HMR is a uniquely valuable tool. Mechanistic studies have elucidated its dual action: inhibiting the pro-inflammatory TNF-α/NF-κB pathway while simultaneously activating the Nrf2-mediated antioxidant response element [REFS-6, REFS-7]. This provides a clear, defined molecular mechanism for its observed protective effects on dopaminergic neurons in vivo [7] and on vascular endothelial cells in vitro [6], distinguishing it from lignans with less-characterized or different pathway activity.

Technical Documentation Hub

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